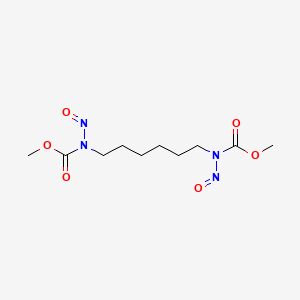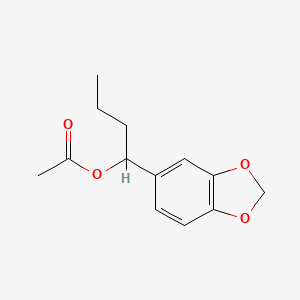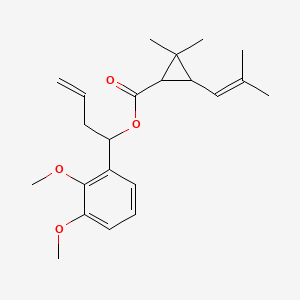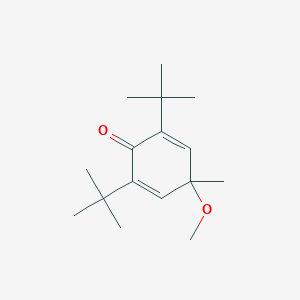
Dimethyl hexane-1,6-diylbis(nitrosocarbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl hexane-1,6-diylbis(nitrosocarbamate) is a chemical compound with the molecular formula C10H18N4O6 It is known for its unique structure, which includes two nitrosocarbamate groups attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl hexane-1,6-diylbis(nitrosocarbamate) typically involves the reaction of hexane-1,6-diamine with nitrosocarbamate derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of dimethyl hexane-1,6-diylbis(nitrosocarbamate) involves large-scale reactors and continuous flow processes. The use of advanced catalysts and automated systems ensures consistent quality and efficiency. The industrial process also includes purification steps, such as crystallization and filtration, to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl hexane-1,6-diylbis(nitrosocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosocarbamate groups to amines.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Dimethyl hexane-1,6-diylbis(nitrosocarbamate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of dimethyl hexane-1,6-diylbis(nitrosocarbamate) involves its interaction with molecular targets through its nitrosocarbamate groups. These groups can form covalent bonds with nucleophiles, leading to the modification of target molecules. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylhexane-1,6-dicarbamate: A similar compound with carbamate groups instead of nitrosocarbamate groups.
Hexane-1,6-diamine: The parent compound used in the synthesis of dimethyl hexane-1,6-diylbis(nitrosocarbamate).
Uniqueness
Dimethyl hexane-1,6-diylbis(nitrosocarbamate) is unique due to its dual nitrosocarbamate groups, which impart distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
4991-18-8 |
|---|---|
Formule moléculaire |
C10H18N4O6 |
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
methyl N-[6-[methoxycarbonyl(nitroso)amino]hexyl]-N-nitrosocarbamate |
InChI |
InChI=1S/C10H18N4O6/c1-19-9(15)13(11-17)7-5-3-4-6-8-14(12-18)10(16)20-2/h3-8H2,1-2H3 |
Clé InChI |
RJLHNLDWJWZWNF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N(CCCCCCN(C(=O)OC)N=O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-(2-methoxynaphthalen-1-yl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14741004.png)

![2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol](/img/structure/B14741017.png)

![2-Phenylbenzo[h]quinoline-4-carboxylic acid](/img/structure/B14741021.png)
![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)


![N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine](/img/structure/B14741050.png)

![1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol](/img/structure/B14741057.png)
![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)


